molecular formula C20H25FN2O3S B8560383 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

Cat. No.: B8560383
M. Wt: 392.5 g/mol
InChI Key: MFJKNXILEXBWNQ-UHFFFAOYSA-N
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Description

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide: is a compound known for its role as an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator. It has been studied for its neuroprotective and neurotrophic effects, particularly in the context of Parkinson’s disease. This compound enhances synaptic transmission and plays a significant role in plasticity and cognitive processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide involves a regioselective and stereospecific rearrangement of β-amino alcohols into β-fluoroamines induced by N,N-diethylaminosulfur trifluoride (DAST). This reaction allows the synthesis of this compound with excellent enantiomeric excess . The process starts with the preparation of oxazolidinone, followed by a series of steps including diastereoselective alkylation and Suzuki cross-coupling .

Industrial Production Methods: The industrial production of this compound involves the optimization of chemical reactions under current Good Manufacturing Practices (cGMP) to ensure the compound’s purity and efficacy for clinical evaluation .

Chemical Reactions Analysis

Types of Reactions: 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide exerts its effects by potentiating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors. This potentiation enhances synaptic transmission and increases calcium influx into neurons. The compound also increases the levels of brain-derived neurotrophic factor and growth-associated protein-43, which contribute to its neuroprotective and neurotrophic effects .

Comparison with Similar Compounds

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

  • 1-(quinoxalin-6-ylcarbonyl)piperidine (CX-516)
  • 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiacine-S,S-dioxide (IDRA-21)
  • 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX-546)

These compounds also act as α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiators but differ in their specific chemical structures and effects .

Properties

Molecular Formula

C20H25FN2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

InChI

InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24)

InChI Key

MFJKNXILEXBWNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 50 mL single neck flask, 1 mL oxalyl chloride was added syringe wise to (+)-4-[4-(1-fluoro-1-methyl-2-{[(methylethyl)sulfonyl]amino}ethyl)phenyl]benzoic acid (300 mg, 0.79 mmol, prepared in example 1a) in CH2Cl2 (20 mL) while stirring under nitrogen at room temperature. Immediately, 1 drop of DMF was added by pipette initiating a foaming of the mixture. The reaction was stirred one hour at this temperature and then concentrated under reduced vacuum to yield a white semi-solid. This material was placed into dioxane (20 mL) and added dropwise to a stirring solution of 40% methylamine (5 mL) at room temperature and the mixture was stirred overnight. In the morning, the solution was concentrated under reduced vacuum and the resulting oil was taken into methylene chloride and the organic layer was washed once with H2O, dried over K2CO3, filtered, and concentrated under reduced vacuum to yield 271 mg as a semi-solid. This material was purified via silica gel chromatography employing the Chromatotron and using a 2000 micron rotor while eluting with a solvent of methylene chloride/ethyl acetate 1:1 to yield the title compound (100 mg, 32%) as a white solid. Ion spray M.S. 391.2 (M*−1).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
(+)-4-[4-(1-fluoro-1-methyl-2-{[(methylethyl)sulfonyl]amino}ethyl)phenyl]benzoic acid
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
32%

Synthesis routes and methods II

Procedure details

Into a 50 mL single neck flask, 1 mL oxalyl chloride was added syringe wise to 4-[4-(1-fluoro-1-methyl-2-{[(methylethyl)sulfonyl]amino}ethyl)phenyl]benzoic acid (150 mg, 0.40 mmol, prepared in example 4) in CH2Cl2 (10 mL) while stirring under nitrogen at room temperature. Immediately, 1 drop of DMF was added by pipette initiating a foaming of the mixture. The reaction was stirred one hour at this temperature and then concentrated under reduced vacuum to yield a white semi-solid. This material was placed into THF (10 mL) and added dropwise to a stirring solution of 40% methylamine in water (5 mL) at room temperature and the mixture was stirred overnight. In the morning, the solution was concentrated under reduced vacuum and the resulting oil was taken into CH2Cl2 and the organic layer was washed once with H2O, dried over K2CO3, and concentrated under reduced vacuum to yield 159 mg as a semi-solid. This material was purified via silica gel chromatography employing the Chromatotron and using a 2000 micron rotor while eluting with a solvent of methylene chloride/ethyl acetate 1:1 to yield the title compound (51 mg, 32%) as a white solid. Ion spray M.S. 393.1 (M*+1).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-[4-(1-fluoro-1-methyl-2-{[(methylethyl)sulfonyl]amino}ethyl)phenyl]benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
32%

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